

# Assessing the Synergy of AZD6738 with Chemotherapy: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AZD6738

Cat. No.: B8715501

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to methodologies for evaluating the synergistic effects of **AZD6738** (Ceralasertib), a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, in combination with various chemotherapeutic agents. The protocols outlined below are designed to enable researchers to robustly quantify synergy, elucidate the underlying mechanisms of action, and generate high-quality data for preclinical and translational studies.

## Introduction

**AZD6738** is an orally bioavailable ATR inhibitor that targets the DNA damage response (DDR) pathway.<sup>[1][2]</sup> Cancer cells, often harboring defects in other DDR pathways and exhibiting high replication stress, are particularly dependent on ATR for survival, making it a prime therapeutic target.<sup>[3][4]</sup> By inhibiting ATR, **AZD6738** can prevent cancer cells from repairing DNA damage induced by chemotherapy, leading to synthetic lethality and enhanced tumor cell death.<sup>[1][3][5]</sup> Preclinical studies have consistently demonstrated that **AZD6738** acts synergistically with a range of DNA-damaging chemotherapies, including platinum agents (cisplatin, carboplatin), antimetabolites (gemcitabine, 5-fluorouracil), and topoisomerase inhibitors (irinotecan, bevacizumab).<sup>[1][5][6][7][8]</sup>

These notes will detail the essential in vitro and in vivo assays required to characterize and quantify the synergistic interactions between **AZD6738** and chemotherapy.

# In Vitro Synergy Assessment

A crucial first step in evaluating the combination therapy is to determine the synergistic effect on cancer cell viability and proliferation in vitro.

## Data Presentation: Quantifying Synergy

The synergy between **AZD6738** and a chemotherapeutic agent can be quantified using mathematical models such as the Loewe additivity model or the Bliss independence model.<sup>[9]</sup> <sup>[10]</sup><sup>[11]</sup> Software like CompuSyn can be utilized to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. <sup>[12]</sup><sup>[13]</sup><sup>[14]</sup>

Table 1: In Vitro Cytotoxicity of **AZD6738** and Chemotherapy Agents

| Cell Line      | Compound | IC50 (μM) |
|----------------|----------|-----------|
| HT29 (Colon)   | AZD6738  | 0.8       |
| 5-Fluorouracil |          | 5.2       |
| SW480 (Colon)  | AZD6738  | 1.1       |
| 5-Fluorouracil |          | 7.8       |
| A549 (Lung)    | AZD6738  | 1.5       |
| Cisplatin      |          | 4.5       |
| HCT116 (Colon) | AZD6738  | 0.9       |
| Irinotecan     |          | 0.5       |

Table 2: Combination Index (CI) Values for **AZD6738** and Chemotherapy

| Cell Line | Chemotherapy   | AZD6738 Concentration (µM) | Chemotherapy Concentration (µM) | Fraction Affected (Fa) | Combination Index (CI) | Synergy/Antagonism |
|-----------|----------------|----------------------------|---------------------------------|------------------------|------------------------|--------------------|
| HT29      | 5-Fluorouracil | 0.4                        | 2.6                             | 0.5                    | 0.65                   | Synergy            |
| SW480     | 5-Fluorouracil | 0.55                       | 3.9                             | 0.5                    | 0.72                   | Synergy            |
| A549      | Cisplatin      | 0.75                       | 2.25                            | 0.5                    | 0.58                   | Synergy            |
| HCT116    | Irinotecan     | 0.45                       | 0.25                            | 0.5                    | 0.45                   | Strong Synergy     |

## Experimental Workflow for In Vitro Synergy Assessment

The following diagram outlines the typical workflow for assessing in vitro synergy.

[Click to download full resolution via product page](#)**Caption:** Workflow for in vitro synergy assessment.

## Detailed Experimental Protocols

This assay measures the metabolic activity of cells as an indicator of cell viability.[\[5\]](#)[\[15\]](#)

- Cell Seeding:
  - Culture cancer cells to ~80% confluence.
  - Trypsinize and resuspend cells in fresh medium.
  - Seed 2,000-5,000 cells per well in a 96-well plate and incubate overnight at 37°C, 5% CO<sub>2</sub>.
- Drug Treatment:
  - Prepare serial dilutions of **AZD6738** and the chemotherapeutic agent in culture medium.
  - Treat cells with single agents and in combination at a constant ratio (e.g., based on the ratio of their IC<sub>50</sub> values). Include a vehicle control.
  - Incubate for 48-72 hours.
- MTT Assay:
  - Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  - Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of cell viability relative to the vehicle control.
  - Determine the IC<sub>50</sub> values for each drug alone and in combination.
  - Use CompuSyn software to calculate the Combination Index (CI).[\[12\]](#)[\[14\]](#)

## Mechanistic Elucidation of Synergy

To understand how **AZD6738** and chemotherapy synergize, it is essential to investigate their effects on key cellular processes such as DNA damage, cell cycle progression, and apoptosis.

## Signaling Pathway of AZD6738 and Chemotherapy

Chemotherapeutic agents induce DNA damage, which activates the ATR-Chk1 signaling pathway to arrest the cell cycle and allow for DNA repair.<sup>[3][7]</sup> **AZD6738** inhibits ATR, preventing Chk1 phosphorylation and abrogating the cell cycle checkpoint.<sup>[5][7]</sup> This leads to an accumulation of DNA damage and forces cells into apoptosis.



[Click to download full resolution via product page](#)

**Caption: AZD6738 and chemotherapy signaling pathway.**

## Data Presentation: Mechanistic Insights

Table 3: Effect of AZD6738 and Chemotherapy on Cell Cycle Distribution

| Treatment        | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
|------------------|--------------|-------------|----------------|------------------------|
| Control          | 45.2         | 30.1        | 24.7           | 2.1                    |
| AZD6738 (0.5 µM) | 43.8         | 32.5        | 23.7           | 3.5                    |
| 5-FU (5 µM)      | 25.6         | 48.9        | 25.5           | 5.8                    |
| AZD6738 + 5-FU   | 15.3         | 20.1        | 10.2           | 54.4                   |

Table 4: Apoptosis Induction by **AZD6738** and Chemotherapy

| Treatment           | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
|---------------------|---------------------|--------------------|---------------------|
| Control             | 1.5                 | 0.8                | 2.3                 |
| AZD6738 (0.5 µM)    | 2.8                 | 1.2                | 4.0                 |
| Belotekan (IC50/10) | 8.9                 | 3.5                | 12.4                |
| AZD6738 + Belotekan | 25.6                | 18.7               | 44.3                |

## Detailed Experimental Protocols

This protocol allows for the detection of key proteins involved in the DDR and cell cycle regulation.[5][7][16]

- Cell Lysis:
  - Treat cells with **AZD6738**, chemotherapy, or the combination for 24-48 hours.
  - Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
  - Determine protein concentration using a BCA assay.

- SDS-PAGE and Transfer:
  - Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
  - Separate proteins by electrophoresis and transfer to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  - Incubate with primary antibodies overnight at 4°C. Key antibodies include:
    - p-Chk1 (Ser345)
    - Total Chk1
    - γH2AX
    - Cleaved Caspase-3
    - β-actin (loading control)
  - Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  - Detect signals using an enhanced chemiluminescence (ECL) substrate.

This method quantifies the distribution of cells in different phases of the cell cycle.[\[5\]](#)[\[7\]](#)[\[17\]](#)

- Cell Treatment and Harvesting:
  - Treat cells in 6-well plates with the drug combination for 24-48 hours.
  - Harvest both adherent and floating cells.
- Fixation and Staining:
  - Wash cells with PBS and fix in ice-cold 70% ethanol overnight at -20°C.

- Wash cells and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (PI, 50 µg/mL).
- Incubate for 15-30 minutes at 37°C in the dark.
- Flow Cytometry:
  - Analyze the stained cells using a flow cytometer.
  - Quantify the percentage of cells in the Sub-G1, G1, S, and G2/M phases.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[\[15\]](#)[\[18\]](#)[\[19\]](#)

- Cell Treatment and Harvesting:
  - Treat cells as described for the cell cycle analysis.
- Staining:
  - Resuspend cells in Annexin V binding buffer.
  - Add FITC-conjugated Annexin V and PI and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry:
  - Analyze the cells immediately by flow cytometry.
  - Quantify the percentage of cells in each quadrant:
    - Annexin V- / PI- (viable)
    - Annexin V+ / PI- (early apoptotic)
    - Annexin V+ / PI+ (late apoptotic/necrotic)

This assay visualizes and quantifies DNA double-strand breaks.[\[15\]](#)[\[20\]](#)[\[21\]](#)

- Cell Culture and Treatment:
  - Grow cells on coverslips and treat with the drug combination.
- Fixation and Permeabilization:
  - Fix cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
- Staining:
  - Block with 1% BSA and incubate with anti- $\gamma$ H2AX primary antibody.
  - Wash and incubate with a fluorescently labeled secondary antibody.
  - Counterstain nuclei with DAPI.
- Imaging:
  - Mount coverslips and visualize using a fluorescence microscope.
  - Quantify the number of  $\gamma$ H2AX foci per cell.

## In Vivo Synergy Assessment

Validating the synergistic effects in a living organism is a critical step in preclinical development.

## Data Presentation: In Vivo Efficacy

Table 5: In Vivo Antitumor Efficacy of **AZD6738** and Carboplatin in a Xenograft Model

| Treatment Group        | Mean Tumor Volume (mm <sup>3</sup> )<br>at Day 21 | Tumor Growth Inhibition<br>(%) |
|------------------------|---------------------------------------------------|--------------------------------|
| Vehicle Control        | 1500 ± 150                                        | -                              |
| AZD6738 (25 mg/kg)     | 1200 ± 120                                        | 20.0                           |
| Carboplatin (30 mg/kg) | 900 ± 100                                         | 40.0                           |
| AZD6738 + Carboplatin  | 300 ± 50                                          | 80.0                           |

## Experimental Workflow for In Vivo Synergy Assessment

[Click to download full resolution via product page](#)**Caption:** Workflow for in vivo synergy assessment.

## Detailed Experimental Protocol

This protocol describes the use of human tumor xenografts in immunodeficient mice to evaluate *in vivo* efficacy.[5][6][16]

- Tumor Implantation:

- Subcutaneously inject  $1-5 \times 10^6$  cancer cells into the flank of immunodeficient mice (e.g., BALB/c nude).

- Monitor tumor growth until tumors reach a volume of 100-200 mm<sup>3</sup>.

- Treatment:

- Randomize mice into four groups: vehicle control, **AZD6738** alone, chemotherapy alone, and the combination.

- Administer **AZD6738** orally (e.g., daily) and the chemotherapeutic agent via its specified route (e.g., intraperitoneally or intravenously). The dosing schedule is critical and may require optimization.[6]

- Monitoring:

- Measure tumor volumes with calipers 2-3 times per week. Tumor volume = (length x width<sup>2</sup>)/2.

- Monitor animal body weight as a measure of toxicity.

- Endpoint Analysis:

- At the end of the study, euthanize mice and excise tumors.

- Fix a portion of the tumor in formalin for immunohistochemistry (IHC) to assess proliferation (Ki-67) and DNA damage (γH2AX).

- Snap-freeze another portion for Western blot analysis.

## Conclusion

The protocols and methodologies described in these application notes provide a robust framework for the comprehensive assessment of the synergistic effects of **AZD6738** with chemotherapy. By combining in vitro and in vivo studies, researchers can effectively quantify synergy, elucidate the underlying molecular mechanisms, and generate the critical data needed to advance promising combination therapies toward clinical investigation.

#### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. AZD6738 [openinnovation.astrazeneca.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synergism of AZD6738, an ATR Inhibitor, in Combination with Belotecan, a Camptothecin Analogue, in Chemotherapy-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ATR inhibitor AZD6738 increases the sensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting repair of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ATR Inhibitor AZD6738 Synergizes with Gemcitabine In Vitro and In Vivo to Induce Pancreatic Ductal Adenocarcinoma Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 11. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP [kyinno.com]
- 12. combosyn.com [combosyn.com]
- 13. scribd.com [scribd.com]
- 14. combosyn.com [combosyn.com]
- 15. benchchem.com [benchchem.com]

- 16. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results [frontiersin.org]
- 18. Apoptosis Induction, Cell Cycle Arrest and Anti-Cancer Potential of Tamoxifen-Curcumin Loaded Niosomes Against MCF-7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ar.iiarjournals.org [ar.iiarjournals.org]
- 20. championsoncology.com [championsoncology.com]
- 21. DNA damage assessment and potential applications in laboratory diagnostics and precision medicine - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- To cite this document: BenchChem. [Assessing the Synergy of AZD6738 with Chemotherapy: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8715501#techniques-for-assessing-the-synergistic-effects-of-azd6738-with-chemotherapy>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

